Methyl 4-[(4-nitrophenyl)methylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-nitrophenyl)methylamino]benzoate is an organic compound with the molecular formula C15H14N2O4 It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl group and a methylamino group attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-nitrophenyl)methylamino]benzoate typically involves the reaction of 4-nitrobenzylamine with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and minimize production costs. The product is typically isolated by filtration, washed with a suitable solvent, and dried under vacuum to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-nitrophenyl)methylamino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-[(4-aminophenyl)methylamino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-nitrophenyl)methylamino]benzoic acid and methanol.
Scientific Research Applications
Methyl 4-[(4-nitrophenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-nitrophenyl)methylamino]benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The nitrophenyl and methylamino groups can participate in various molecular interactions, such as hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-[(4-nitrophenyl)methylamino]benzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate: Lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
Methyl 4-(methylamino)benzoate: Lacks the nitrophenyl group, resulting in different reactivity and applications.
4-Nitrobenzylamine: Lacks the ester group, limiting its use in esterification reactions.
The presence of both the nitrophenyl and methylamino groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 4-[(4-nitrophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-21-15(18)12-4-6-13(7-5-12)16-10-11-2-8-14(9-3-11)17(19)20/h2-9,16H,10H2,1H3 |
InChI Key |
GPRQYNHJNUOGBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.